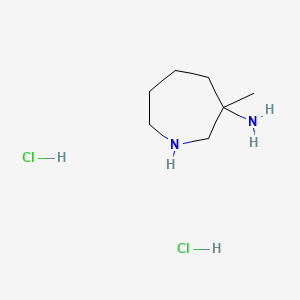
N3-Ethyl pseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Ethyl pseudouridine is a modified nucleoside analogue derived from pseudouridine Pseudouridine is a naturally occurring isomer of uridine, found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA) The modification involves the addition of an ethyl group at the N3 position of pseudouridine, which can significantly alter its chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N3-Ethyl pseudouridine typically involves the modification of pseudouridine through a series of chemical reactions. One common method includes the use of adenosine-5’-monophosphate and uracil as starting materials, followed by a reverse reaction catalyzed by pseudouridine monophosphate glycosidase . The ethylation at the N3 position can be achieved using ethylating agents under controlled conditions to ensure specificity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: N3-Ethyl pseudouridine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the nucleoside, potentially affecting its stability and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the nucleoside, influencing its interactions with other molecules.
Substitution: Substitution reactions, particularly at the ethyl group, can lead to the formation of different derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of ethyl-substituted analogues.
Aplicaciones Científicas De Investigación
N3-Ethyl pseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules, which can be studied for their unique chemical properties and interactions.
Biology: In biological research, this compound is incorporated into RNA to study its effects on RNA structure and function. It is particularly useful in investigating RNA stability and protein translation.
Medicine: The compound is being explored for its potential in RNA-based therapies, including mRNA vaccines and gene editing technologies. Its modification can enhance the stability and efficacy of therapeutic RNA molecules.
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and vaccines. Its unique properties make it a valuable tool for improving the performance of RNA-based therapeutics.
Mecanismo De Acción
The mechanism of action of N3-Ethyl pseudouridine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The ethyl group at the N3 position can enhance base stacking interactions and stabilize the RNA molecule . This stabilization can improve the efficiency of protein translation and reduce the degradation of RNA by nucleases. Additionally, the modification can alter the immune recognition of RNA, making it less immunogenic and more suitable for therapeutic applications.
Comparación Con Compuestos Similares
Pseudouridine: The parent compound of N3-Ethyl pseudouridine, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position, used in mRNA vaccines for its enhanced stability and reduced immunogenicity.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position of cytidine, known for its role in epigenetic regulation.
Uniqueness: this compound is unique due to the specific placement of the ethyl group at the N3 position, which provides distinct chemical and biological properties compared to other modified nucleosides. This modification can enhance RNA stability and reduce immunogenicity, making it particularly valuable for therapeutic applications.
Propiedades
Fórmula molecular |
C11H16N2O6 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-13-10(17)5(3-12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,18)/t6-,7-,8-,9+/m1/s1 |
Clave InChI |
KZWVPRXCTYAQLW-BGZDPUMWSA-N |
SMILES isomérico |
CCN1C(=O)C(=CNC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CCN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)


![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)



![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)


![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
